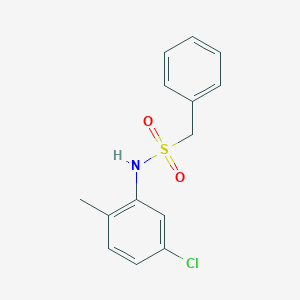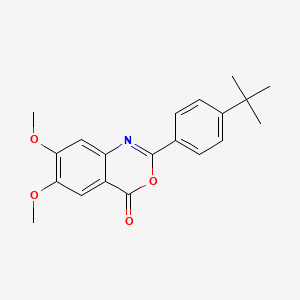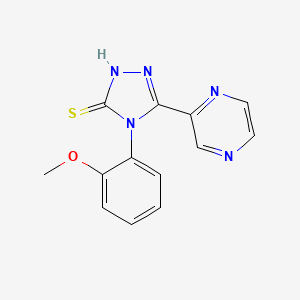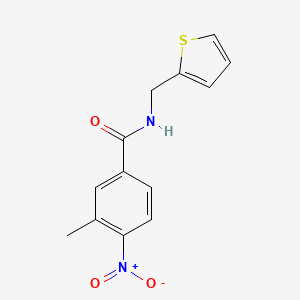![molecular formula C19H20N2O3 B5698778 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN-8237, is a small molecule inhibitor that targets the Aurora A kinase enzyme. It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a selective inhibitor of Aurora A kinase, which plays a crucial role in cell division and mitosis. By inhibiting this enzyme, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis. This mechanism of action makes 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide a potential target for cancer therapy.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit tumor growth in several animal models of cancer. However, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have some toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its selectivity for Aurora A kinase, which makes it a potentially safer and more effective cancer therapy than other kinase inhibitors. However, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have some toxic effects on normal cells, which may limit its use in clinical settings. In addition, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a relatively new drug and its long-term effects on patients are not yet known.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the development of biomarkers to predict patient response to 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. In addition, further studies are needed to determine the long-term effects of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide on patients and to identify potential strategies to minimize its toxic effects on normal cells.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-(4-morpholinyl)aniline to produce 4-methyl-N-(4-morpholinyl)benzamide. This compound is then reacted with phosgene to form 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is known to be overexpressed in several types of cancer, including breast, colon, and lung cancer. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-2-4-15(5-3-14)18(22)20-17-8-6-16(7-9-17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZDQTVUUBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)
